molecular formula C9H9IS B8368436 (1-Iodocyclopropyl)(phenyl)sulfane

(1-Iodocyclopropyl)(phenyl)sulfane

Cat. No.: B8368436
M. Wt: 276.14 g/mol
InChI Key: AYRKHOMHAFKXFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Iodocyclopropyl)(phenyl)sulfane is a useful research compound. Its molecular formula is C9H9IS and its molecular weight is 276.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9IS

Molecular Weight

276.14 g/mol

IUPAC Name

(1-iodocyclopropyl)sulfanylbenzene

InChI

InChI=1S/C9H9IS/c10-9(6-7-9)11-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

AYRKHOMHAFKXFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(SC2=CC=CC=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclopropylphenyl thioether (5.0 g, 33.3 mmol) was dissolved in tetrahydrofuran (50 mL), and n-butyllithium (25.1 mL, 39.9 mmol) was dropwisely added at 0° C. for 5 minutes under an argon atmosphere. Then, a solution of N-iodosuccinimide (8.99 g, 39.9 mmol) in tetrahydrofuran (100 mL) was dropwisely added at −78° C. The resultant mixture was stirred overnight, and gradually warmed to room temperature. The reaction solution was added with a saturated aqueous solution of sodium hydrogen carbonate, and extracted with hexane. The organic layer was washed with brine, dried over anhydrous sodium sulfate, concentrated in vacuo, and purified using silica-gel column chromatography (hexane), to obtain a crude product ((1-iodocyclopropyl)(phenyl)sulfane:cyclopropylphenylthioether (=2.4:1) (5.64 g). Next, 5-hydroxy-2-methylpyridine (1.82 g, 16.7 mmol) was dissolved in toluene (150 mL). The resultant mixture was added with silver carbonate (9.19 g, 33.3 mmol) and 1-iodocyclopropyl)(phenypsulfane:cyclopropylphenylthioether (=2.4:1) mixture (5.64 g, 16.7 mmol (*converted in terms of 1-iodocyclopropyl)(phenyl)sulfane), and stirred overnight at room temperature. Then, acetic acid (200 mL) was added thereto, and stirred for 10 minutes. The reaction solution was filtered using celite and concentrated in vacuo. The obtained residue was purified using silica-gel column chromatography (hexane/ethyl acetate), and 2-methyl-5-(1-(phenylthio)cyclopropoxy)pyridine (1.88 g, yield 44%) was obtained as a yellow oil.
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5 g
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50 mL
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25.1 mL
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8.99 g
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100 mL
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resultant mixture
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